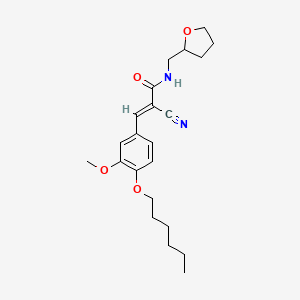
(E)-2-cyano-3-(4-(hexyloxy)-3-methoxyphenyl)-N-((tetrahydrofuran-2-yl)methyl)acrylamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-2-cyano-3-(4-(hexyloxy)-3-methoxyphenyl)-N-((tetrahydrofuran-2-yl)methyl)acrylamide is a complex organic compound that belongs to the class of acrylamides This compound is characterized by the presence of a cyano group, a hexyloxy group, a methoxy group, and a tetrahydrofuran moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2-cyano-3-(4-(hexyloxy)-3-methoxyphenyl)-N-((tetrahydrofuran-2-yl)methyl)acrylamide typically involves a multi-step process:
Starting Materials: The synthesis begins with the preparation of the key intermediates, such as 4-(hexyloxy)-3-methoxybenzaldehyde and tetrahydrofuran-2-carboxylic acid.
Formation of the Acrylamide Backbone: The acrylamide backbone is formed through a Knoevenagel condensation reaction between 4-(hexyloxy)-3-methoxybenzaldehyde and cyanoacetic acid in the presence of a base such as piperidine.
Introduction of the Tetrahydrofuran Moiety: The tetrahydrofuran moiety is introduced via a nucleophilic substitution reaction, where tetrahydrofuran-2-carboxylic acid is converted to its corresponding acid chloride using thionyl chloride, followed by reaction with the amine group of the acrylamide intermediate.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques such as column chromatography, and stringent control of reaction conditions to minimize side reactions.
Analyse Des Réactions Chimiques
Types of Reactions
(E)-2-cyano-3-(4-(hexyloxy)-3-methoxyphenyl)-N-((tetrahydrofuran-2-yl)methyl)acrylamide can undergo various types of chemical reactions, including:
Oxidation: The methoxy and hexyloxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The cyano group can be reduced to an amine group using reducing agents such as lithium aluminum hydride.
Substitution: The tetrahydrofuran moiety can participate in nucleophilic substitution reactions, where the oxygen atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Substitution: Reagents such as sodium hydride or potassium tert-butoxide in aprotic solvents like dimethyl sulfoxide.
Major Products Formed
Oxidation: Formation of 4-(hexyloxy)-3-methoxybenzoic acid.
Reduction: Formation of (E)-2-amino-3-(4-(hexyloxy)-3-methoxyphenyl)-N-((tetrahydrofuran-2-yl)methyl)acrylamide.
Substitution: Formation of various substituted tetrahydrofuran derivatives.
Applications De Recherche Scientifique
(E)-2-cyano-3-(4-(hexyloxy)-3-methoxyphenyl)-N-((tetrahydrofuran-2-yl)methyl)acrylamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of (E)-2-cyano-3-(4-(hexyloxy)-3-methoxyphenyl)-N-((tetrahydrofuran-2-yl)methyl)acrylamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors involved in cellular processes.
Pathways Involved: It may modulate signaling pathways related to cell growth, apoptosis, or inflammation.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (E)-2-cyano-3-(4-methoxyphenyl)-N-((tetrahydrofuran-2-yl)methyl)acrylamide
- (E)-2-cyano-3-(4-(hexyloxy)phenyl)-N-((tetrahydrofuran-2-yl)methyl)acrylamide
- (E)-2-cyano-3-(4-(hexyloxy)-3-methoxyphenyl)acrylamide
Uniqueness
(E)-2-cyano-3-(4-(hexyloxy)-3-methoxyphenyl)-N-((tetrahydrofuran-2-yl)methyl)acrylamide is unique due to the presence of both the hexyloxy and methoxy groups on the phenyl ring, as well as the tetrahydrofuran moiety
Propriétés
IUPAC Name |
(E)-2-cyano-3-(4-hexoxy-3-methoxyphenyl)-N-(oxolan-2-ylmethyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N2O4/c1-3-4-5-6-11-28-20-10-9-17(14-21(20)26-2)13-18(15-23)22(25)24-16-19-8-7-12-27-19/h9-10,13-14,19H,3-8,11-12,16H2,1-2H3,(H,24,25)/b18-13+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKIUAEGRQGXRRR-QGOAFFKASA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCOC1=C(C=C(C=C1)C=C(C#N)C(=O)NCC2CCCO2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCOC1=C(C=C(C=C1)/C=C(\C#N)/C(=O)NCC2CCCO2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














